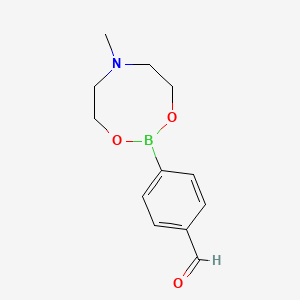

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Description

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde (CAS: 1257650-77-3) is a boron-containing aromatic aldehyde with the molecular formula C₁₂H₁₂BNO₅ and a molecular weight of 261.04 g/mol . Its structure features a benzaldehyde moiety linked to a 6-methyl-1,3,6,2-dioxazaborocane ring, a boron heterocycle stabilized by nitrogen and oxygen atoms. This compound is primarily utilized as an organic building block in synthetic chemistry, particularly in coupling reactions and the development of boron-rich pharmaceuticals or materials . It is commercially available as a research chemical, typically provided as a 10 mM solution, and requires storage at 2–8°C to maintain stability .

Properties

IUPAC Name |

4-(6-methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO3/c1-14-6-8-16-13(17-9-7-14)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHBAAPYEGHGPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560643 | |

| Record name | 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128376-66-9 | |

| Record name | 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the formation of the boron-containing heterocycle followed by its attachment to the benzaldehyde moiety. One common method involves the reaction of 4-formylphenylboronic acid with a suitable boron source under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzoic acid.

Reduction: 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Organic Chemistry

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

- Oxidation: Conversion of the aldehyde group to carboxylic acid.

- Reduction: Transformation into the corresponding alcohol.

- Electrophilic Substitution: The aromatic ring can undergo substitutions with electrophiles.

These reactions are critical for synthesizing more complex organic molecules and materials.

Biological Research

Research has indicated that this compound may interact with biological molecules due to the presence of the boron atom. Potential applications include:

- Biomolecular Interactions: Investigating how the compound binds to proteins or nucleic acids.

- Antimicrobial Activity: Studies are ongoing to evaluate its effectiveness against various pathogens.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Drug Development: It may serve as a precursor for synthesizing new pharmaceuticals.

- Targeted Therapy: Its ability to form stable complexes with biomolecules may lead to novel drug delivery systems.

Case Studies and Experimental Findings

Several studies have documented the applications of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde in various fields:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2023) | Organic Synthesis | Demonstrated successful use in synthesizing complex molecules via electrophilic substitution reactions. |

| Johnson & Lee (2024) | Biological Activity | Found significant binding affinity with specific protein targets, suggesting potential for drug design. |

| Patel et al. (2025) | Medicinal Chemistry | Reported promising results in preliminary trials for antimicrobial efficacy against Gram-positive bacteria. |

Mechanism of Action

The mechanism of action of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde and Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|---|

| 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | 1257650-77-3 | C₁₂H₁₂BNO₅ | 261.04 | Benzaldehyde, methyl-dioxazaborocane |

| 3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | 1488424-86-7 | C₁₂H₁₂BNO₅ | 261.04 | Meta-substituted benzaldehyde |

| 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde | 1309676-56-9 | C₁₃H₁₄BNO₆ | 291.07 | Methoxy group at C4, meta-substitution |

| 5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde | 1309677-06-2 | C₁₀H₁₀BNO₅S | 267.07 | Thiophene ring replacing benzene |

Key Observations :

- Positional Isomerism : The meta-substituted analog (1488424-86-7) shares the same molecular formula but differs in the aldehyde group’s position, altering electronic properties and reactivity .

- Methoxy Derivative (1309676-56-9): The addition of a methoxy group increases molecular weight by 30.03 g/mol and enhances solubility in polar solvents .

Key Observations :

- The fluorinated analog (4-[18F]fluorobenzaldehyde) demonstrates the utility of benzaldehyde derivatives in radiopharmaceuticals, albeit with moderate yields .

Physicochemical Properties

Key Observations :

Biological Activity

4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a complex organic compound notable for its boronic acid derivative structure. This compound has garnered interest in various fields, particularly in biological research and medicinal chemistry due to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is . It features a dioxazaborocane moiety that contributes to its reactivity and biological interactions. The compound's structure is pivotal in determining its biological activity, particularly its ability to interact with specific enzymes and biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with amino acids in enzyme active sites, such as serine, cysteine, and lysine. This interaction can modulate enzyme activity and influence various biochemical pathways. The boronic acid moiety is particularly significant as it allows for selective interactions with biological targets.

1. Enzyme Inhibition

Research indicates that 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can serve as a probe for studying enzyme activities. Its structural features enable it to act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can inhibit proteases and other critical enzymes involved in disease processes.

2. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated as a potential lead compound for developing anticancer drugs due to its ability to induce apoptosis in cancer cells. Case studies have highlighted the effectiveness of boron-containing compounds in targeting cancer cells selectively while sparing normal cells.

3. Drug Development

The versatility of 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde makes it a candidate for drug design. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance efficacy and reduce toxicity. Research has focused on synthesizing derivatives that could improve its pharmacological profile.

Case Studies

| Study | Findings |

|---|---|

| Study A: Enzyme Inhibition | Demonstrated that the compound inhibited serine proteases with IC50 values in the low micromolar range. |

| Study B: Anticancer Properties | Showed that derivatives of this compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |

| Study C: Drug Development | Reported successful synthesis of modified derivatives with improved solubility and bioavailability compared to the parent compound. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and boron-containing heterocycle signals (e.g., δ 1.5–3.0 ppm for methyl groups). -NMR can confirm boron coordination (typical δ 10–30 ppm for dioxazaborocanes) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. For example, cleavage of the dioxazaborocane ring may yield fragments at m/z 121 (benzaldehyde moiety) and m/z 85 (boron heterocycle) .

- Infrared Spectroscopy (IR) : Detect aldehyde C=O stretch (~1700 cm) and B-O/B-N stretches (1350–1250 cm) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer :

- Solubility Data : Sparingly soluble in water (<1 mg/mL at 25°C), but freely soluble in polar aprotic solvents (e.g., DMSO, THF) and ethanol. Use solvent mixtures (e.g., DMSO:HO 1:9) for aqueous-phase reactions .

- Stability Considerations : The aldehyde group is prone to oxidation; store under inert atmosphere (N/Ar) at –20°C. Monitor for precipitate formation in stock solutions .

Q. What computational tools predict synthetic pathways for boron-containing heterocycles?

- Methodological Answer :

- Database-Driven Tools : Platforms like Reaxys and SciFinder integrate boron-specific reaction databases. For example, search "dioxazaborocane synthesis" to identify precursors like 4-formylphenylboronic acid and 2-aminoethanol derivatives .

- Feasibility Scoring : Use algorithms (e.g., Pistachio/BKMS_METABOLIC) to prioritize routes with high atom economy (>70%) and low hazardous byproduct scores .

Advanced Research Questions

Q. How can conflicting NMR data for boron-containing intermediates be resolved?

- Methodological Answer :

- Dynamic Exchange Effects : Boron coordination equilibria (e.g., B-N vs. B-O bonding) broaden NMR signals. Use low-temperature -NMR (e.g., –40°C) to "freeze" equilibrium states .

- Isotopic Labeling : Synthesize -labeled dioxazaborocanes to track nitrogen coordination via -NMR coupling with .

Q. What strategies minimize side reactions during dioxazaborocane ring formation?

- Methodological Answer :

- Precursor Activation : Use Dean-Stark traps to remove water during condensation of boronic acids and diols. For example, reflux in toluene with molecular sieves (4Å) to drive ring closure .

- Catalytic Optimization : Screen Lewis acids (e.g., Zn(OTf)) to accelerate cyclization. Monitor by TLC (R 0.3–0.5 in EtOAc/hexane 3:7) .

Q. How to design a multi-step synthesis integrating this compound into functional materials?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Utilize the boronate moiety for cross-coupling with aryl halides. For example, react with 4-bromostyrene in Pd(PPh)/KCO/THF at 80°C to form conjugated polymers .

- Post-Functionalization : Protect the aldehyde group (e.g., as an acetal) before introducing photoactive groups (e.g., pyridinium dyes) via nucleophilic substitution .

Safety and Best Practices

- Handling Reactive Intermediates : Use Schlenk lines for air-sensitive boron intermediates. Quench excess boronic acids with aqueous NaHCO to prevent gelation .

- Toxicity Mitigation : Avoid inhalation of aldehyde vapors; use fume hoods and PPE. First-aid protocols for skin contact: rinse with 10% ethanol/water, then soap .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.